molecular formula C16H9ClO6 B14253798 1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- CAS No. 206255-33-6

1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)-

Cat. No.: B14253798
CAS No.: 206255-33-6
M. Wt: 332.69 g/mol
InChI Key: UNMCZMLVYDAHQP-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- is a complex organic compound with the molecular formula C16H9ClO5 This compound is a derivative of naphthoquinone, characterized by the presence of chlorine, hydroxyl, and hydroxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- typically involves multi-step organic reactions. One common method includes the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation . Another approach involves the oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- involves multiple cellular pathways. It can induce oxidative stress, leading to apoptosis in cancer cells . The compound interacts with mitochondrial pathways, activating apoptosis-inducing factors (AIF) and disrupting microtubule function. Additionally, it interferes with lysosomal function and activates p53-dependent pathways, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- is unique due to the presence of both chloro and hydroxyphenoxy groups, which confer distinct chemical reactivity and biological activity compared to other naphthoquinone derivatives.

Properties

CAS No.

206255-33-6

Molecular Formula

C16H9ClO6

Molecular Weight

332.69 g/mol

IUPAC Name

2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)naphthalene-1,4-dione

InChI

InChI=1S/C16H9ClO6/c17-13-14(21)11-9(19)4-5-10(20)12(11)15(22)16(13)23-8-3-1-2-7(18)6-8/h1-6,18-20H

InChI Key

UNMCZMLVYDAHQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C(=O)C3=C(C=CC(=C3C2=O)O)O)Cl)O

Origin of Product

United States

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